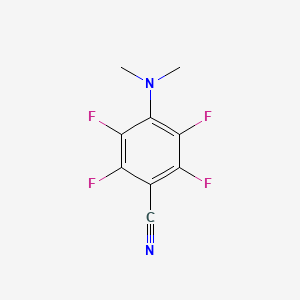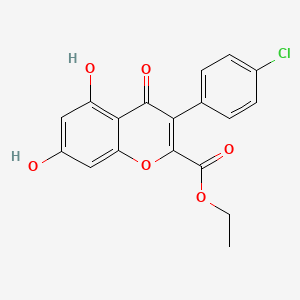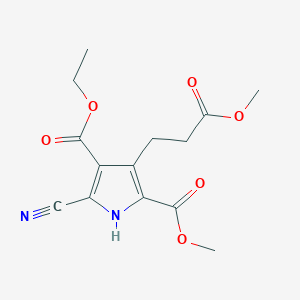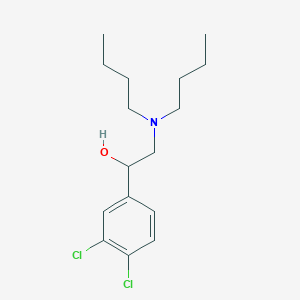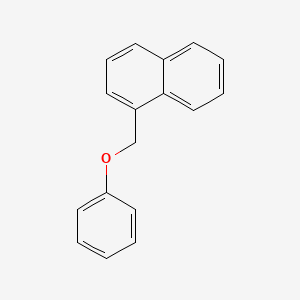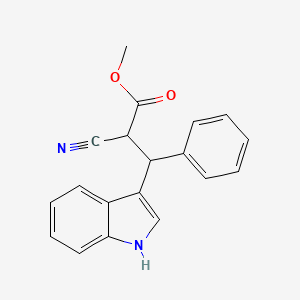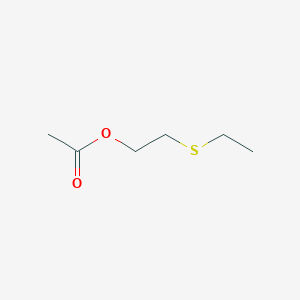
2-(Ethylsulfanyl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfanyl)ethyl acetate is an organic compound with the molecular formula C6H12O2S It is an ester formed from the reaction of ethanol and acetic acid, where the ethyl group is substituted with an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl acetate typically involves the esterification of 2-(ethylsulfanyl)ethanol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as follows:
CH3CH2SCH2CH2OH+CH3COOH→CH3CH2SCH2CH2OCOCH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions to substitute the acetate group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2-(Ethylsulfanyl)ethanol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethylsulfanyl)ethyl acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. It can also serve as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor. It is also used as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl acetate depends on its specific application. In biological systems, it may interact with cellular components through its ester and ethylsulfanyl groups. The ester group can undergo hydrolysis to release acetic acid and 2-(ethylsulfanyl)ethanol, which can further interact with biological targets. The ethylsulfanyl group may participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but without the ethylsulfanyl group.
2-(Methylsulfanyl)ethyl acetate: Similar structure with a methylsulfanyl group instead of an ethylsulfanyl group.
2-(Ethylsulfanyl)ethanol: The alcohol precursor used in the synthesis of 2-(Ethylsulfanyl)ethyl acetate.
Uniqueness
This compound is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity. This group can undergo oxidation and participate in redox reactions, making the compound versatile for various applications in research and industry.
Properties
CAS No. |
5862-48-6 |
|---|---|
Molecular Formula |
C6H12O2S |
Molecular Weight |
148.23 g/mol |
IUPAC Name |
2-ethylsulfanylethyl acetate |
InChI |
InChI=1S/C6H12O2S/c1-3-9-5-4-8-6(2)7/h3-5H2,1-2H3 |
InChI Key |
SJZPUFVJIGSBDM-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[(2-Chlorophenyl)carbamoyl]octadecanamide](/img/structure/B14729852.png)
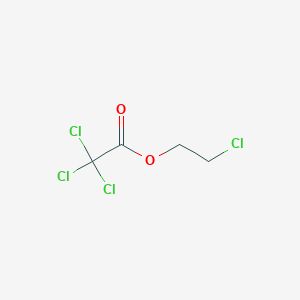
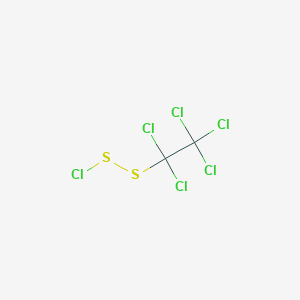


![(1S,2R,5S,7S,10S,11S,14S)-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-15,17,19,21,23-pentaen-7-ol](/img/structure/B14729875.png)
![2-[(6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14729886.png)
